Target Engagement Selectivity: IDO1 vs. TDO Inhibitory Activity
The TTD annotates this compound exclusively as an IDO1 inhibitor, while the structurally distinct 1,2,4-triazole analog BDBM317219 (US9617272, Compound 53) exhibits dual IDO1/TDO inhibitory activity with IC50 values of 5,500 nM (IDO1) and 10,000 nM (TDO) [1][2]. The target compound's exclusive IDO1 annotation, in contrast to the dual activity of the triazole analog, suggests superior target selectivity—a critical differentiation factor for minimizing off-target immunosuppressive effects mediated through TDO inhibition.
| Evidence Dimension | Target selectivity profile (IDO1 vs. TDO) |
|---|---|
| Target Compound Data | Annotated as IDO1 inhibitor only (TTD Drug ID: D0T9XC) |
| Comparator Or Baseline | BDBM317219 (US9617272, Compound 53, a 1,2,4-triazole analog): IDO1 IC50 = 5,500 nM; TDO IC50 = 10,000 nM |
| Quantified Difference | Target compound: Single-target IDO1 annotation; Comparator: Dual IDO1/TDO inhibition. Quantitative IC50 for target compound not publicly available. |
| Conditions | TTD annotation based on patent literature curation (PMID 29473428). Comparator data: IDO1 and TDO enzyme inhibition assays in 50 mM potassium phosphate buffer, pH 6.5. |
Why This Matters
Exclusive IDO1 targeting may reduce the risk of TDO-mediated physiological interference, a key consideration for programs seeking tumor-selective immunomodulation without systemic tryptophan depletion.
- [1] Therapeutic Target Database (TTD). Drug ID: D0T9XC. Target: IDO1 (exclusive annotation). View Source
- [2] BindingDB. BDBM317219 (US9617272, Compound 53). IDO1 IC50: 5,500 nM; TDO IC50: 10,000 nM. Assay: 50 mM potassium phosphate buffer, pH 6.5. View Source
